6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative features a 1,4-dihydroquinolin-4-one core substituted at three critical positions:
- Position 3: 4-Fluorobenzenesulfonyl group (–SO₂C₆H₄F), contributing electron-withdrawing effects and steric bulk.
- Position 1: 2-Fluorophenylmethyl group (–CH₂C₆H₄F), influencing steric interactions and binding affinity.
The molecular formula is C₂₄H₁₈F₂N₂O₃S (calculated molecular weight: 464.47 g/mol).
Properties
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(25)8-11-19)15-27(22)14-16-5-3-4-6-21(16)26/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITUXWOYQGQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of Substituents: The ethoxy, fluorobenzenesulfonyl, and fluorophenylmethyl groups are introduced through a series of substitution reactions. For example, the ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Scientific Research Applications
6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, enzyme catalysis, or receptor-mediated processes.
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 1
Substituent Variations at Position 6
Biological Activity
Chemical Structure and Properties
The chemical structure of 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be summarized as follows:
- Molecular Formula : C19H19F2N1O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2N1O3S |
| Molecular Weight | 373.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of dihydroquinoline can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells through apoptosis induction and cell cycle arrest at the G2/M phase.
The proposed mechanisms for the anticancer activity include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death through the activation of caspases.
- Cell Cycle Arrest : The compound can cause cell cycle arrest, preventing cancer cells from dividing.
Case Studies
-
Study on MCF-7 Cells :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay to measure cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM.
-
Study on A549 Cells :
- Objective : Investigate the effects on lung cancer cells.
- Method : Flow cytometry analysis to assess apoptosis.
- Results : Increased early and late apoptosis rates were observed after treatment with the compound.
Table 2: Summary of Biological Studies
| Study | Cell Line | IC50 (µM) | Main Findings |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 12 | Dose-dependent cytotoxicity |
| Apoptosis Induction | A549 | Not specified | Increased apoptosis rates |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it has favorable absorption characteristics, but detailed pharmacokinetic profiling is needed.
Toxicity Profile
Initial toxicity assessments indicate that while the compound exhibits promising anticancer activity, it may also present cytotoxic effects on normal cells at higher concentrations. Further studies are necessary to establish a therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
